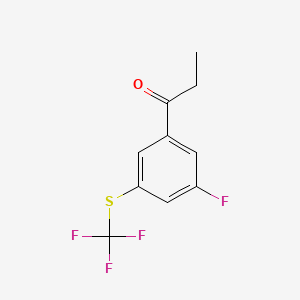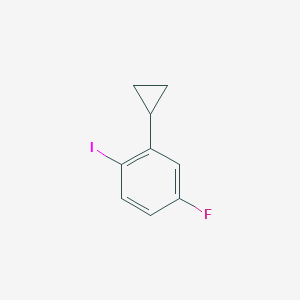
4-Fluoro-2-cyclopropyliodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-cyclopropyliodobenzene is an organic compound with the molecular formula C9H8FI. It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom at the 4-position, a cyclopropyl group at the 2-position, and an iodine atom at the 1-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Fluoro-2-cyclopropyliodobenzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, an aryl halide (such as 4-fluoroiodobenzene) is coupled with a cyclopropylboronic acid in the presence of a palladium catalyst and a base . The reaction typically takes place under mild conditions and is known for its high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-cyclopropyliodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions. For example, it can undergo nucleophilic aromatic substitution (S_NAr) with nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives. For instance, the cyclopropyl group can be oxidized to form a cyclopropyl ketone.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants and promote the reaction.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound formed by the coupling of this compound with another aryl or alkyl boronic acid .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-cyclopropyliodobenzene has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Chemical Biology: The compound can be used as a probe or ligand in chemical biology studies to investigate biological processes and molecular interactions.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-cyclopropyliodobenzene depends on its specific application and the target molecule or pathway
Covalent Bond Formation: The iodine atom in the compound can form covalent bonds with nucleophilic residues in proteins or enzymes, leading to inhibition or modulation of their activity.
Hydrophobic Interactions: The cyclopropyl group can engage in hydrophobic interactions with target molecules, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-2-cyclopropyliodobenzene can be compared with other similar compounds, such as:
4-Fluoroiodobenzene: Lacks the cyclopropyl group, making it less sterically hindered and potentially less selective in certain reactions.
2-Cyclopropyl-4-iodobenzene: Lacks the fluorine atom, which can affect the compound’s reactivity and electronic properties.
4-Fluoro-2-cyclopropylbromobenzene: Similar structure but with a bromine atom instead of iodine, which can influence the compound’s reactivity and the types of reactions it undergoes.
Eigenschaften
Molekularformel |
C9H8FI |
|---|---|
Molekulargewicht |
262.06 g/mol |
IUPAC-Name |
2-cyclopropyl-4-fluoro-1-iodobenzene |
InChI |
InChI=1S/C9H8FI/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2H2 |
InChI-Schlüssel |
LNJYAPKKTYAHQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C(C=CC(=C2)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


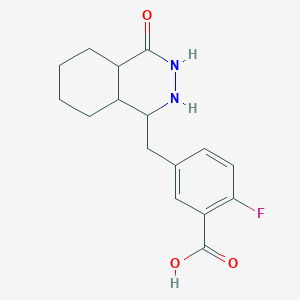
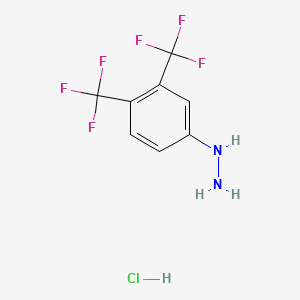
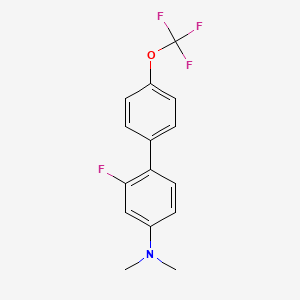

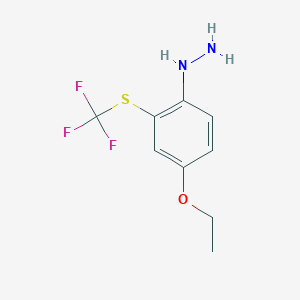
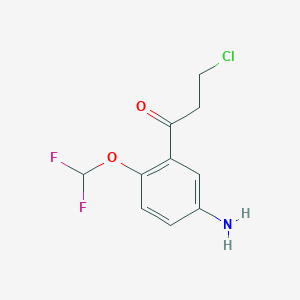
![1,3-Di(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14060923.png)
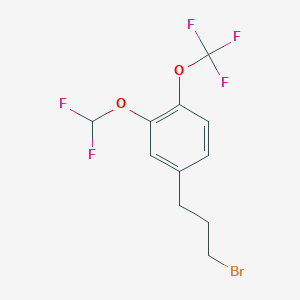
![(10S,13R,14R)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14060933.png)
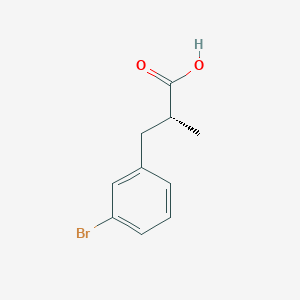
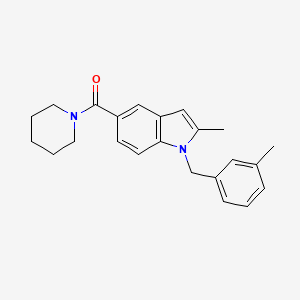

![[4,8-bis[4-(2-butyloctyl)phenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B14060954.png)
